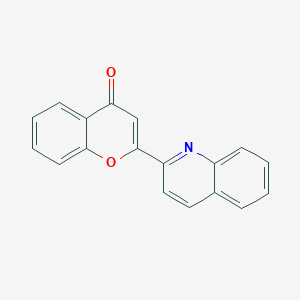
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanopyridine moiety. The molecular formula of this compound is C16H23N3O2.
準備方法
The synthesis of tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available piperidine derivatives.
Introduction of the Cyanopyridine Group: The cyanopyridine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the cyanopyridine group.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
化学反応の分析
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanopyridine group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where suitable nucleophiles replace existing substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
科学的研究の応用
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
作用機序
The mechanism of action of tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting specific kinases .
類似化合物との比較
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate can be compared with similar compounds such as:
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate: This compound has a similar structure but differs in the position of the cyanopyridine group on the piperidine ring. This difference can lead to variations in biological activity and chemical reactivity.
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate: Another closely related compound with slight structural modifications that can impact its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C17H24N4O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
tert-butyl N-[[1-(4-cyanopyridin-2-yl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-13-5-8-21(9-6-13)15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3,(H,20,22) |
InChIキー |
DKJRVDFRLRWCFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)






